molecular formula C16H13N5O4S B15007050 4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid

4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid

Cat. No.: B15007050
M. Wt: 371.4 g/mol
InChI Key: SXWRBKOCOVMOQP-UHFFFAOYSA-N
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Description

4-[5-({[(3-HYDROXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a tetrazole ring, a benzoic acid moiety, and a 3-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[(3-HYDROXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through a cyclization reaction involving an azide and a nitrile compound under acidic or basic conditions.

    Attachment of the 3-Hydroxyphenyl Group: This step involves the reaction of the tetrazole intermediate with a 3-hydroxyphenyl isocyanate to form the carbamoyl linkage.

    Introduction of the Benzoic Acid Moiety: The final step involves the coupling of the intermediate with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-({[(3-HYDROXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

4-[5-({[(3-HYDROXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-({[(3-HYDROXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-({[(3-HYDROXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its tetrazole ring, in particular, is a rare feature that distinguishes it from many other compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C16H13N5O4S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[5-[2-(3-hydroxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

InChI

InChI=1S/C16H13N5O4S/c22-13-3-1-2-11(8-13)17-14(23)9-26-16-18-19-20-21(16)12-6-4-10(5-7-12)15(24)25/h1-8,22H,9H2,(H,17,23)(H,24,25)

InChI Key

SXWRBKOCOVMOQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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